molecular formula C13H20O B2679949 (2R)-2-(4-Butylphenyl)propan-1-ol CAS No. 1423763-06-7

(2R)-2-(4-Butylphenyl)propan-1-ol

Cat. No.: B2679949
CAS No.: 1423763-06-7
M. Wt: 192.302
InChI Key: RVIIPNUBYOFHTI-NSHDSACASA-N
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Description

(2R)-2-(4-Butylphenyl)propan-1-ol is a chiral secondary alcohol characterized by a 4-butylphenyl group attached to a propanol backbone.

Properties

IUPAC Name

(2R)-2-(4-butylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-3-4-5-12-6-8-13(9-7-12)11(2)10-14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIIPNUBYOFHTI-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@@H](C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize (2R)-2-(4-Butylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 4-butylbenzyl chloride with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with acetone to yield the desired alcohol.

    Reduction of Ketones: Another method involves the reduction of 4-butylacetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to produce this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(4-Butylphenyl)propan-1-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid for halogenation.

Major Products Formed:

    Oxidation: 4-Butylacetophenone or 4-butylbenzoic acid.

    Reduction: 4-Butylphenylpropane.

    Substitution: 2-(4-Butylphenyl)propyl chloride or 2-(4-Butylphenyl)propylamine.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of stereochemistry and chiral synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Butylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol ()

This compound shares the propanol backbone and chiral center with the target molecule but differs in the aromatic substituents (2,6-dimethoxyphenyl vs. 4-butylphenyl). Key comparisons include:

  • Molecular Weight : 196.2 g/mol (dimethoxyphenyl derivative) vs. ~192.3 g/mol (estimated for the butylphenyl analog).
  • Substituent Effects : The electron-donating methoxy groups in the dimethoxyphenyl derivative may enhance solubility in polar solvents compared to the hydrophobic butyl group, which likely increases lipid membrane permeability.
Thiazolidinone Derivatives with 4-Butylphenyl Groups ()

Six thiazolidinone derivatives (C1–C6) containing a 4-butylphenyl moiety were synthesized and evaluated for bioactivity and safety. For example:

  • C1: 3-(4-butylphenyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
  • C3: 2-[(4-chlorophenyl)imino]-3-(4-butylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Property (2R)-2-(4-Butylphenyl)propan-1-ol Thiazolidinone Derivatives (C1–C6)
Core Structure Propanol Thiazolidinone heterocycle
Substituents 4-Butylphenyl 4-Butylphenyl + variable groups
Bioactivity Not reported Antimicrobial, anti-inflammatory
Mutagenicity (1 mM) Not tested Non-mutagenic

Key Differences :

  • The thiazolidinone derivatives exhibit broad pharmacological activities (e.g., antimicrobial, antidiabetic) due to their heterocyclic core, while the propanol structure may prioritize roles as a synthetic intermediate or modulator of lipid solubility.
  • The 4-butylphenyl group in both compounds enhances lipophilicity, but the thiazolidinone ring introduces hydrogen-bonding sites, improving target binding .

Biological Activity

(2R)-2-(4-Butylphenyl)propan-1-ol, a chiral alcohol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's biological activity, mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a butyl group attached to a phenyl ring, with a hydroxyl group on a propan-1-ol backbone. Its stereochemistry is crucial for its biological interactions. The molecular formula is C13H18OC_{13}H_{18}O, with a molecular weight of approximately 194.28 g/mol.

The biological activity of this compound is thought to stem from its ability to interact with various cellular receptors and enzymes. These interactions can modulate biochemical pathways, influencing processes such as inflammation and microbial resistance. The specific mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors, altering their activity.
  • Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic pathways.
  • Cellular Interaction : Potential interactions with proteins and nucleic acids can affect cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness can vary based on concentration and the type of microorganism tested.

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at a prominent university explored the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative or therapeutic agent.
  • Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory mechanisms of the compound in a murine model of arthritis. The findings revealed that treatment with this compound reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.

Comparisons with Similar Compounds

Comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural DifferencesUnique Features
(2S)-2-(4-Butylphenyl)propan-1-olEnantiomer with opposite configurationDifferent biological activity profiles
4-Butylbenzyl alcoholLacks propanol chainAltered solubility and reactivity
4-ButylphenolHydroxyl group directly on phenyl ringDistinct reactivity due to structural differences

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